

Dibutoxymethane: A Technical Guide to Commercial Availability, Synthesis, and Application in Polymer Analysis

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Compound of Interest

Compound Name: *Dibutoxymethane*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **dibutoxymethane** (CAS No. 2568-90-3), a versatile and increasingly popular green solvent. This document details its commercial availability from various suppliers, outlines a detailed experimental protocol for its synthesis, and presents a workflow for its application in gel permeation chromatography (GPC) for polymer analysis.

Commercial Availability and Suppliers

Dibutoxymethane, also known as butylal or formaldehyde dibutyl acetal, is readily available from a range of chemical suppliers. It is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their typical product offerings.

Supplier	Product Name	Purity	Available Quantities
Tokyo Chemical Industry (TCI)	Dibutoxymethane	>98.0% (GC)[1]	25 g, 500 g
Sigma-Aldrich (Merck)	Formaldehyde dibutyl acetal	≥98.5% (GC)	250 mL, 1 L
Santa Cruz Biotechnology	Dibutoxymethane	Research Grade	Inquire for details
CPAChem	Dibutoxymethane	Certified Reference Material	1000 mg
Fisher Scientific	Dibutoxymethane 98.0+%	98.0+%	25 g
Unilong	Dibutoxymethane	Industrial Grade	25 kg/drum [2]
EvitaChem	Dibutoxymethane	Screening Compound	Inquire for details[3]
Aladdin Scientific (via CP Lab Safety)	Dibutoxymethane	min 98%	25 g[4]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of **dibutoxymethane** is provided below.

Property	Value	Reference
CAS Number	2568-90-3	[5]
Molecular Formula	C ₉ H ₂₀ O ₂	[4][5]
Molecular Weight	160.25 g/mol	[4][5]
Appearance	Colorless liquid	[2]
Boiling Point	179.2 - 186 °C	[6]
Melting Point	-58.1 °C	
Flash Point	60 - 62 °C	
Density	0.834 g/cm ³ at 20 °C	
Solubility in Water	304.9 mg/L at 25 °C (estimated)	[6]
Synonyms	Butylal, Dibutyl formal, Formaldehyde dibutyl acetal, Di-n-butoxymethane	[5][6]

Experimental Protocols

Synthesis of Dibutoxymethane

The following protocol describes a common method for the synthesis of **dibutoxymethane** via the acid-catalyzed reaction of paraformaldehyde and n-butanol.[1]

Materials:

- Paraformaldehyde (15 g, 0.5 mole)
- n-Butyl alcohol (74 g, 1.0 mole)
- Anhydrous ferric chloride (2.0 g) or Sulfuric acid (0.1-0.5 mL)[7][8]
- 10% aqueous sodium carbonate solution

- 20% hydrogen peroxide solution
- Sodium metal
- Deionized water

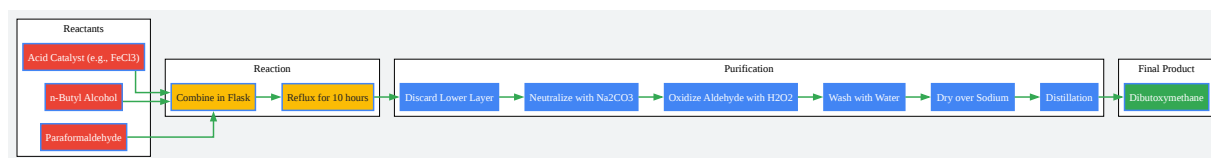
Equipment:

- 2 L three-necked flask
- Reflux condenser
- Stirrer
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- To a 2 L three-necked flask equipped with a stirrer and reflux condenser, add paraformaldehyde (15 g), n-butyl alcohol (74 g), and anhydrous ferric chloride (2.0 g).
- Heat the mixture to reflux and maintain for 10 hours.
- After cooling, a lower layer of 3-4 ml of material may form; this should be discarded.
- Add 50 ml of a 10% aqueous sodium carbonate solution to the reaction mixture to precipitate the ferric chloride as ferric hydroxide.
- To remove any unreacted aldehyde, shake the product with a mixture of 40 ml of 20% hydrogen peroxide and 5 ml of 10% sodium carbonate solution at 45°C.
- Wash the organic layer with water.
- Dry the product over excess sodium metal.

- Purify the final product by distillation to yield **dibutoxymethane** (approximately 62 g, 78% yield).



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Caption: Synthesis workflow for **dibutoxymethane**.

Application: Gel Permeation Chromatography (GPC) of Polyethylene

Dibutoxymethane is gaining traction as a less toxic, halogen-free solvent for the high-temperature GPC analysis of polyolefins, such as polyethylene, offering a viable alternative to traditional solvents like 1,2,4-trichlorobenzene (TCB).^{[9][10]}

Experimental Workflow for GPC Analysis

The following is a generalized workflow for the GPC analysis of polyethylene using **dibutoxymethane** as the solvent.^{[9][10]}

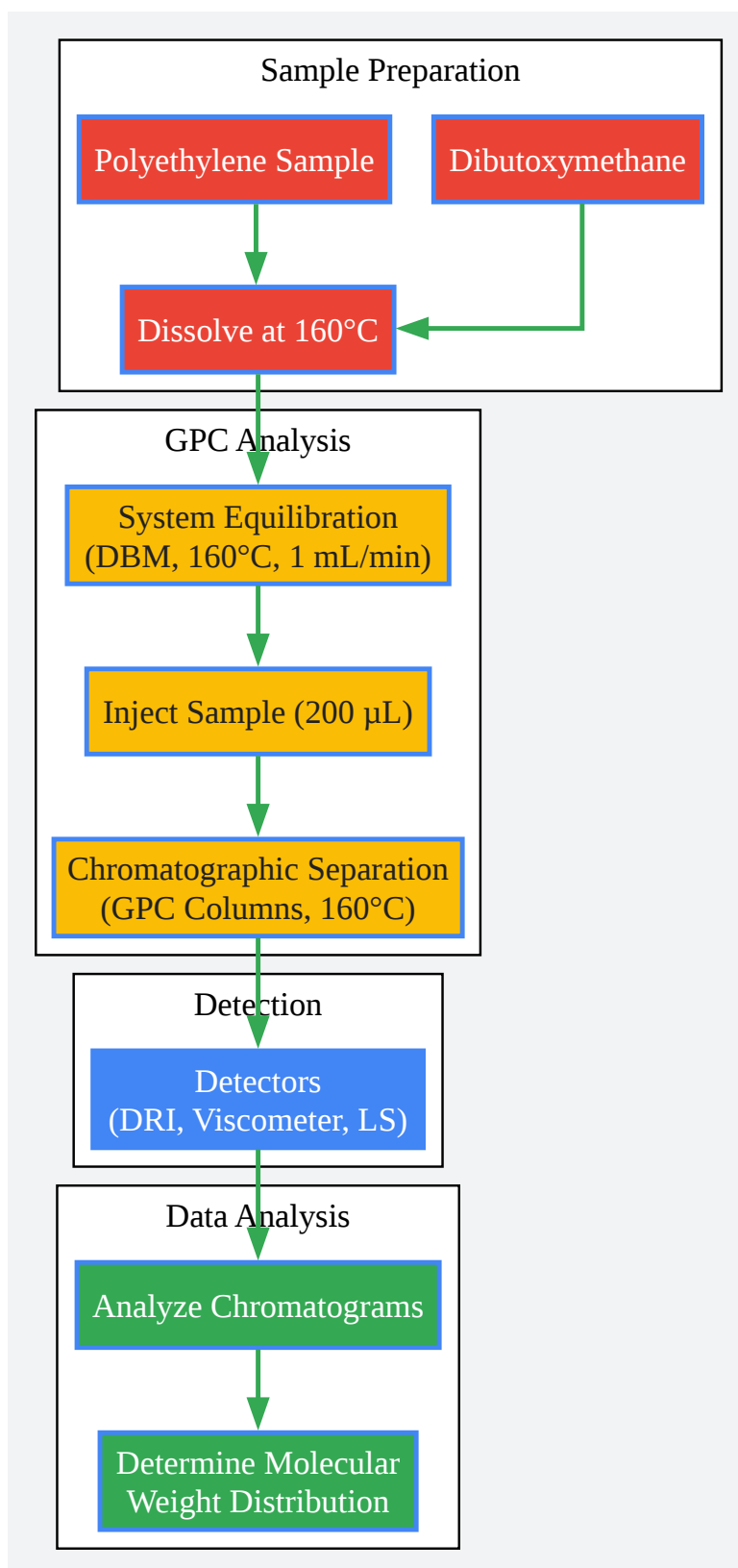
Instrumentation:

- High-temperature GPC system (e.g., Agilent PL-GPC 220) equipped with:
 - Differential refractive index (DRI) detector

- Viscometer
- Light scattering (LS) detector
- GPC columns suitable for high-temperature analysis (e.g., PLgel 10 μ m Mixed-B)

Procedure:

- Sample Preparation: Dissolve the polyethylene sample in **dibutoxymethane** at a concentration of approximately 2 mg/mL by heating to 160°C.
- System Equilibration: Equilibrate the GPC system by pumping **dibutoxymethane** at a flow rate of 1 mL/min at 160°C.
- Injection: Inject a known volume (e.g., 200 μ L) of the hot polymer solution into the GPC system.
- Chromatographic Separation: Perform the separation using a column temperature of 160°C and a flow rate of 1 mL/min.
- Detection: Monitor the elution of the polymer using the DRI, viscometer, and LS detectors.
- Data Analysis: Analyze the resulting chromatograms to determine the molecular weight distribution of the polyethylene sample.



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Caption: GPC analysis workflow for polyethylene using **dibutoxymethane**.

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